

Application Note: [1,4'-Bipiperidin]-2-one in Enzyme Inhibitor Development

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Compound of Interest

Compound Name: [1,4'-Bipiperidin]-2-one

CAS No.: 159874-26-7

Cat. No.: B070529

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Executive Summary: The "Goldilocks" Scaffold

The [1,4'-Bipiperidin]-2-one scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of inhibitors for serine proteases (e.g., Factor Xa) and metabolic enzymes (e.g., Acetyl-CoA Carboxylase).

Unlike flexible alkyl linkers, this semi-rigid bicyclic system offers a unique "Goldilocks" geometry: it is rigid enough to minimize the entropic penalty of binding to the S1/S4 enzyme pockets, yet flexible enough to allow induced fit. Furthermore, the lactam carbonyl acts as a critical hydrogen bond acceptor, often interacting with backbone amides in the target protein's active site (e.g., Gly216 in Factor Xa).

This guide details the modular synthesis, biological evaluation, and optimization strategies for integrating this privileged structure into your drug discovery pipeline.

Chemical Synthesis: Modular Assembly Protocol

The most robust method for constructing the [1,4'-Bipiperidin]-2-one core is a convergent Reductive Amination-Cyclization sequence. This approach is superior to direct N-alkylation because it minimizes over-alkylation byproducts and allows for the introduction of chiral substituents on the lactam ring.

Protocol A: Synthesis of the [1,4'-Bipiperidin]-2-one Core

Reagents Required:

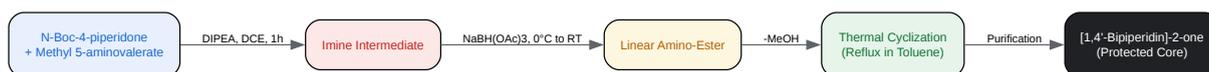
- Starting Material A: N-Boc-4-piperidone (CAS: 79099-07-3)
- Starting Material B: Methyl 5-aminovalerate hydrochloride (CAS: 6296-44-2)
- Reductant: Sodium triacetoxyborohydride (STAB)
- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Base: Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

- Imine Formation:
 - Dissolve N-Boc-4-piperidone (1.0 equiv) and Methyl 5-aminovalerate HCl (1.1 equiv) in DCE (0.2 M concentration).
 - Add DIPEA (1.2 equiv) to neutralize the hydrochloride salt.
 - Stir at room temperature for 1 hour to allow equilibrium formation of the imine.
 - Expert Tip: Adding activated 4Å molecular sieves can drive imine formation by scavenging water, crucial for sterically hindered ketones.
- Reductive Amination:
 - Cool the mixture to 0°C.
 - Add STAB (1.5 equiv) portion-wise over 15 minutes.
 - Allow the reaction to warm to room temperature and stir for 12–16 hours.

- Checkpoint: Monitor by LC-MS for the disappearance of the ketone (M+H of product will be visible).
- Lactam Cyclization (The Critical Step):
 - The intermediate linear amino-ester often does not cyclize spontaneously at room temperature.
 - Thermal Method: Evaporate solvent, redissolve the crude residue in Toluene or Xylene, and reflux (110–140°C) for 4–6 hours.
 - Catalytic Method: If thermal cyclization is slow, add 0.1 equiv of acetic acid or camphorsulfonic acid.
 - Mechanism:[1][2][3][4][5] Intramolecular nucleophilic attack of the secondary amine on the methyl ester forms the 6-membered lactam ring.
- Work-up & Purification:
 - Wash with saturated NaHCO₃ and brine.
 - Purify via flash column chromatography (MeOH/DCM gradient).
 - Yield Expectation: 65–80%.

Synthesis Workflow Diagram



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Caption: Convergent synthesis of the **[1,4'-Bipiperidin]-2-one** scaffold via reductive amination and intramolecular amidation.

Biological Application: Factor Xa Inhibition Assay

The **[1,4'-Bipiperidin]-2-one** scaffold is a key pharmacophore in anticoagulants (e.g., Apixaban derivatives). The lactam ring binds in the S4 pocket of Factor Xa, while the piperidine linker positions the P1 group into the S1 specificity pocket.

Protocol B: Chromogenic Factor Xa IC50 Determination

Principle: Factor Xa cleaves the chromogenic substrate (e.g., S-2222 or S-2765), releasing p-nitroaniline (pNA). Inhibitors prevent this cleavage.[6] Absorbance of pNA is measured at 405 nm.

Materials:

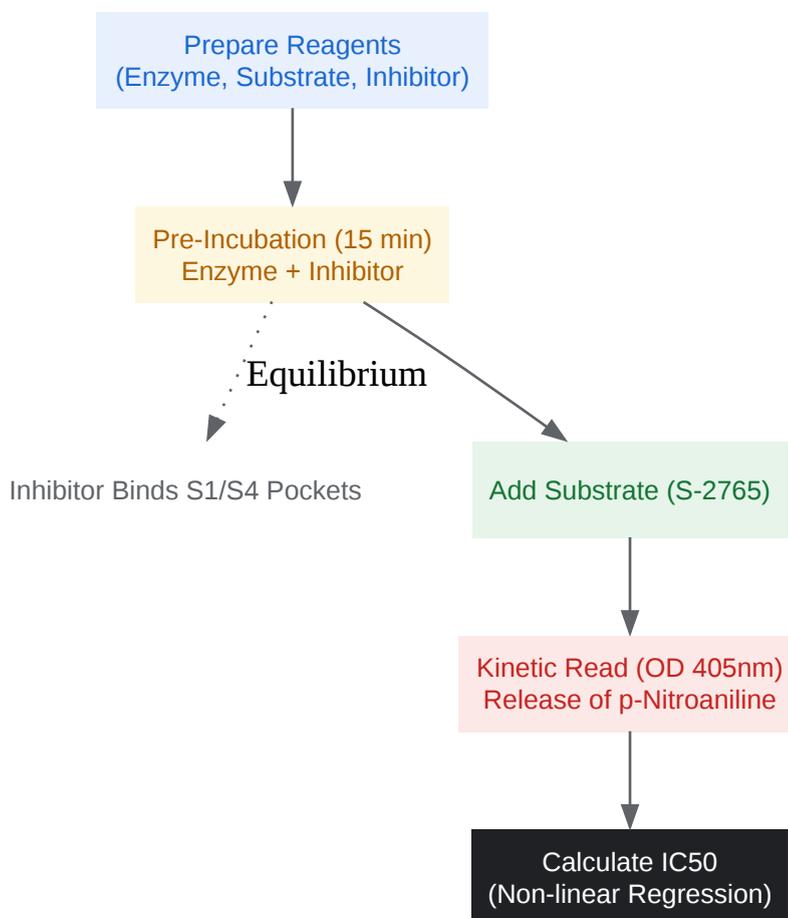
- Enzyme: Human Factor Xa (highly purified).
- Substrate: S-2765 (N- α -Z-D-Arg-Gly-Arg-pNA \cdot 2HCl).
- Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA (to prevent enzyme adsorption to plastic).
- Inhibitor: **[1,4'-Bipiperidin]-2-one** derivative (dissolved in DMSO).

Workflow:

- Preparation:
 - Prepare 10x serial dilutions of the inhibitor in DMSO.
 - Dilute Factor Xa to 1 nM (final assay concentration) in Assay Buffer.
 - Dilute Substrate S-2765 to 200 μ M (Km is approx. 100 μ M; using 2x Km ensures competitive kinetics are visible).
- Incubation (Pre-Equilibrium):
 - In a 96-well clear plate, add:
 - 10 μ L Inhibitor (or DMSO control).
 - 40 μ L Factor Xa solution.

- Incubate at 37°C for 15 minutes. This allows the inhibitor to bind the active site (S1-S4 pockets).
- Reaction Initiation:
 - Add 50 μ L of Substrate solution.
 - Immediately place in a kinetic plate reader.
- Data Acquisition:
 - Measure Absorbance (405 nm) every 30 seconds for 20 minutes.
 - Calculate the Initial Velocity (V0) from the linear portion of the curve.
- Analysis:
 - Plot % Inhibition vs. Log[Inhibitor].
 - Fit data to the 4-Parameter Logistic (Hill) Equation to determine IC50.

Assay Logic Diagram



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Caption: Workflow for the chromogenic determination of Factor Xa inhibition constants.

Expert Insights & Optimization (SAR)

When developing drugs using this scaffold, three parameters are critical for success:

The "Lactam Scan" (Regiochemistry)

Moving the carbonyl group around the piperidine ring drastically alters the vector of the hydrogen bond acceptor.

- 2-one (Current): Optimal for Factor Xa (binds backbone NH).
- 3-one: Often leads to chemical instability (prone to racemization if chiral).

- 4-one: Generally avoided due to high reactivity/hydration, unless used as a transient intermediate.

Solubility & Basicity

The [1,4'-Bipiperidin] core is inherently basic (two tertiary amines).

- Problem: High basicity can lead to hERG channel blockage (cardiotoxicity) and poor membrane permeability (low LogD).
- Solution: The 2-one (lactam) modification is strategic. It neutralizes the basicity of one nitrogen, significantly improving the LogD profile and reducing off-target promiscuity compared to the parent bipiperidine.

Metabolic Stability

The piperidine ring is susceptible to oxidative metabolism (P450-mediated hydroxylation).

- Fix: Block "soft spots" by adding Fluorine or Methyl groups at the C3 or C5 positions of the piperidine ring. This sterically hinders the approach of CYP450 enzymes without disrupting the chair conformation required for binding.

Parameter	[1,4'-Bipiperidine] (Parent)	[1,4'-Bipiperidin]-2-one (Scaffold)	Benefit of Scaffold
pKa (approx)	~9.5 (both N)	~9.5 (amine), Neutral (lactam)	Improved Permeability
H-Bonding	Donor/Acceptor	Strong Acceptor (C=O)	Specific S4 Pocket Binding
Rigidity	Moderate	High (Planar amide bond)	Lower Entropic Penalty

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